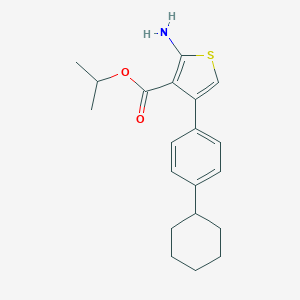
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C20H25NO2S and a molecular weight of 343.48 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a cyclohexylphenyl group, an amino group, and an isopropyl carboxylate group .Applications De Recherche Scientifique
Cyclization Mechanisms
Research by Hajjem, Khoud, and Baccar (2010) explored the reactions of methyl 3-amino-2-thiophene carboxylate with primary amines, hydrazine, methylhydrazine, and phenylhydrazine. This study is significant for understanding the cyclization mechanisms and relative activities of ester and imidate groups in compounds related to Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (Hajjem, Khoud, & Baccar, 2010).
Novel Compound Synthesis
Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with significant biological activities, such as anticancer and antimicrobial effects. This study highlights the potential of thiophene derivatives in pharmaceutical applications, which may be relevant to this compound (Mabkhot et al., 2017).
Antimicrobial Activities
El-Gaby et al. (2002) investigated the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties. This research is pertinent to understanding the antimicrobial potential of thiophene-based compounds similar to this compound (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Metallation and Electrophile Reactions
Knight and Nott (1983) explored the metallation of thiophen-2- and -3-carboxylic acid, producing dianionic species that react with various electrophiles. This study provides insight into the chemical reactivity of thiophene carboxylates, which is crucial for the applications of this compound (Knight & Nott, 1983).
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGPXBGYYGBBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
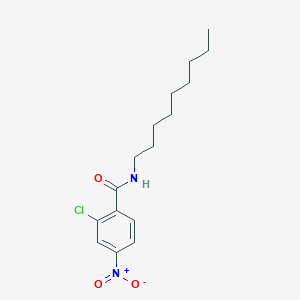
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-furyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443984.png)
![5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443985.png)
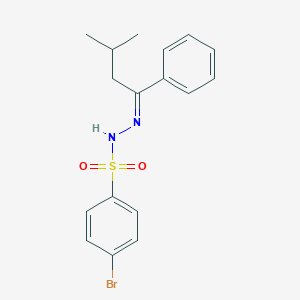


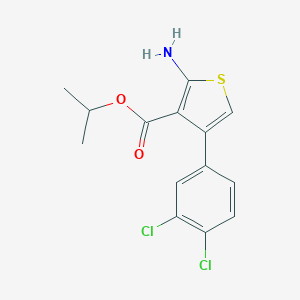
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,3-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443994.png)
![3-({[4-(4-Isopropylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B443997.png)

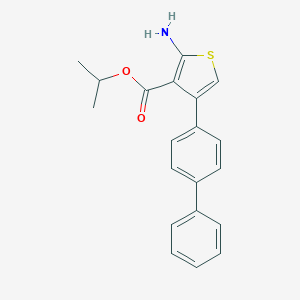
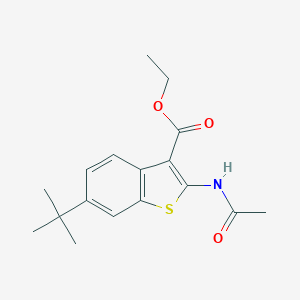
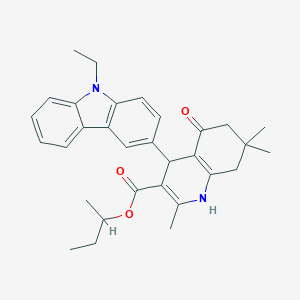
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444005.png)
